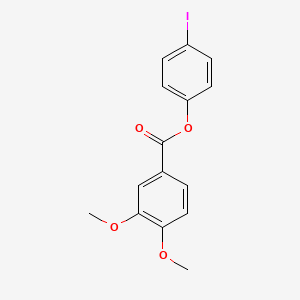

4-iodophenyl 3,4-dimethoxybenzoate

Description

4-Iodophenyl 3,4-dimethoxybenzoate is a synthetic ester derivative featuring a benzoate core substituted with two methoxy groups at the 3- and 4-positions and an iodophenyl ester group. For instance, 6-acetyl-7-hydroxy-2,2-dimethylchroman reacts with ethyl 3,4-dimethoxybenzoate in the presence of sodium hydride, followed by acid-catalyzed cyclization to yield pyranoflavone derivatives . Spectral characterization (IR, PMR, and ^13^C NMR) of such analogs confirms the presence of unsaturated carbonyl groups (IR ~1630 cm⁻¹) and aromatic methoxy substituents .

The iodophenyl group in 4-iodophenyl 3,4-dimethoxybenzoate likely enhances its steric bulk and electron-withdrawing properties, influencing reactivity and biological activity. This compound is structurally related to intermediates used in pharmacological research, such as erlotinib derivatives and cholinesterase inhibitors .

Properties

IUPAC Name |

(4-iodophenyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO4/c1-18-13-8-3-10(9-14(13)19-2)15(17)20-12-6-4-11(16)5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVMMWQBEFZVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodophenyl 3,4-dimethoxybenzoate typically involves the esterification of 4-iodophenol with 3,4-dimethoxybenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-iodophenyl 3,4-dimethoxybenzoate may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-iodophenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Products include various oxidized derivatives.

Coupling: Biaryl compounds are the major products.

Scientific Research Applications

4-iodophenyl 3,4-dimethoxybenzoate has several applications in scientific research:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-iodophenyl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

- In contrast, 4-iodophenyl 3-methylbenzoate lacks methoxy groups, reducing polarity and possibly metabolic stability . The iodophenyl group introduces steric hindrance and electron-withdrawing effects, which may affect binding affinity compared to smaller esters like ethyl or methyl .

Anti-Tumor Activity

Ethyl 3,4-dimethoxybenzoate derivatives, such as erlotinib analogs, exhibit inhibitory effects on human lung cancer A549 cells (MTT assay). Compounds with methoxy substituents showed activity comparable to erlotinib itself, suggesting that the 3,4-dimethoxy configuration enhances cytotoxicity .

Cholinesterase Inhibition

(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate demonstrated micromolar-level inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), outperforming its 4-nitrobenzoate analog. Molecular docking attributed this to hydrogen bonding between the furfural carbonyl and enzyme catalytic sites .

Metabolic Stability

3,4-Dimethoxybenzoate derivatives are prone to O-demethylation in biological systems. For example, Sporomusa ovata metabolizes 3,4-dimethoxybenzoate sequentially to vanillate (4-hydroxy-3-methoxybenzoate) and gallic acid (3,4-dihydroxybenzoate) . This metabolic pathway may limit the bioavailability of 3,4-dimethoxy-substituted compounds compared to non-methoxy analogs.

Physicochemical and Crystallographic Properties

- Crystal Structures: Tryptamine 3,4-dimethoxybenzoate crystallizes in the monoclinic space group P2/c, with a distinct conformation of the aminoethyl group compared to other tryptamine salts . Steric effects from the iodophenyl group in 4-iodophenyl 3,4-dimethoxybenzoate may alter packing efficiency and melting points relative to smaller esters.

Spectroscopic Data :

- IR absorption at ~1630 cm⁻¹ (C=O stretch) and ^13^C NMR signals for methoxy carbons (~56 ppm) are consistent across 3,4-dimethoxybenzoate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.